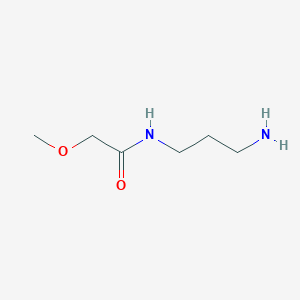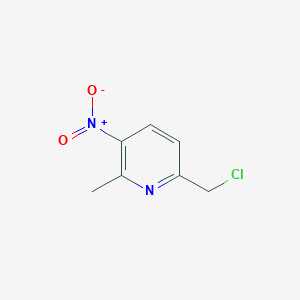
2-Ethylcycloheptane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylcycloheptane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to a hydrocarbon chain. This compound is a derivative of cycloheptane, where an ethyl group is attached to the second carbon of the cycloheptane ring, and a sulfonyl chloride group is attached to the first carbon.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylcycloheptane-1-sulfonyl chloride typically involves the chlorination of 2-ethylcycloheptane-1-sulfonic acid. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent decomposition of the product .
Industrial Production Methods
In industrial settings, the production of sulfonyl chlorides, including this compound, often employs continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and improved safety . The use of continuous flow reactors also minimizes the risk of thermal runaway, which is a common issue in batch processes involving highly exothermic reactions.
化学反応の分析
Types of Reactions
2-Ethylcycloheptane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonyl azides, and other derivatives.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates under specific conditions.
Common Reagents and Conditions
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonyl Azides: Formed by the reaction with sodium azide.
Sulfonic Acids: Formed by oxidation.
Sulfinic Acids: Formed by reduction.
科学的研究の応用
2-Ethylcycloheptane-1-sulfonyl chloride has several applications in scientific research:
作用機序
The mechanism of action of 2-Ethylcycloheptane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in the synthesis of sulfonamides, the sulfonyl chloride group reacts with amines to form a sulfonamide bond, which is a key structural motif in many biologically active compounds .
類似化合物との比較
Similar Compounds
Cycloheptane-1-sulfonyl chloride: Lacks the ethyl group at the second carbon.
2-Methylcycloheptane-1-sulfonyl chloride: Has a methyl group instead of an ethyl group at the second carbon.
Cyclohexane-1-sulfonyl chloride: Has a six-membered ring instead of a seven-membered ring.
Uniqueness
2-Ethylcycloheptane-1-sulfonyl chloride is unique due to the presence of both the ethyl group and the sulfonyl chloride group on a seven-membered ring. This structural feature imparts distinct chemical properties, such as increased steric hindrance and altered reactivity compared to its analogs .
特性
分子式 |
C9H17ClO2S |
|---|---|
分子量 |
224.75 g/mol |
IUPAC名 |
2-ethylcycloheptane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H17ClO2S/c1-2-8-6-4-3-5-7-9(8)13(10,11)12/h8-9H,2-7H2,1H3 |
InChIキー |
BBOUGVZQNHLOPM-UHFFFAOYSA-N |
正規SMILES |
CCC1CCCCCC1S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


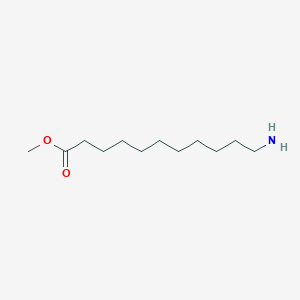
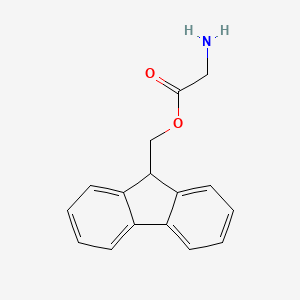
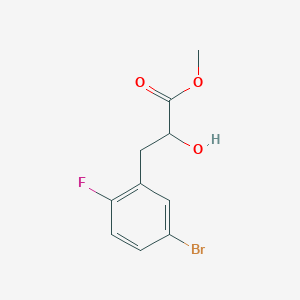
![(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13567260.png)
![{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride](/img/structure/B13567276.png)

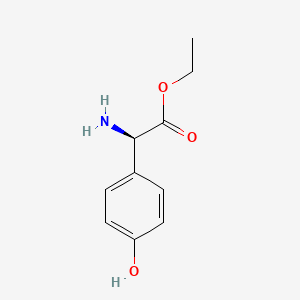
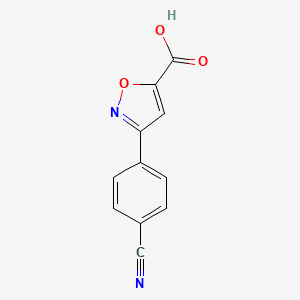

![2-[(Methylamino)methyl]-4-nitrophenol](/img/structure/B13567308.png)

